Dexlipotam

Übersicht

Beschreibung

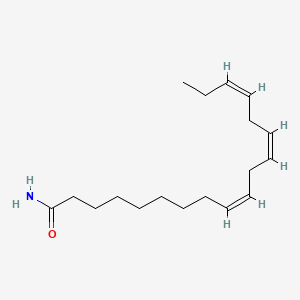

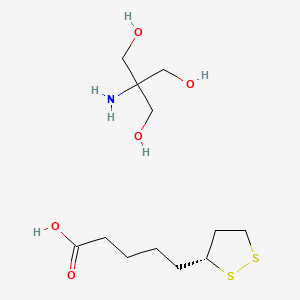

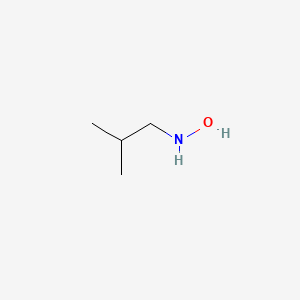

Thioctic acid tromethamine is a compound formed by the combination of thioctic acid (also known as alpha-lipoic acid) and tromethamine. Thioctic acid is an organosulfur compound derived from caprylic acid (octanoic acid) and is essential for aerobic metabolism. Tromethamine is an organic amine proton acceptor used in various clinical conditions . The compound is investigated for its potential use in treating vascular stress in patients with diabetes .

Wissenschaftliche Forschungsanwendungen

Thioctsäure-Tromethamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird aufgrund seiner Redoxeigenschaften als Reagenz in verschiedenen chemischen Reaktionen eingesetzt.

Biologie: Wirkt als Kofaktor für mehrere Enzymkomplexe, die am Energiestoffwechsel beteiligt sind.

Medizin: Wird auf sein Potenzial zur Behandlung von Typ-2-Diabetes mellitus, diabetischer Neuropathie und Gefäßkrankheiten untersucht.

Industrie: Wird bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt.

5. Wirkmechanismus

Thioctsäure-Tromethamin übt seine Wirkungen über mehrere Mechanismen aus:

Antioxidative Aktivität: Thioctsäure wirkt als starkes Antioxidans und reduziert oxidativen Stress durch Neutralisierung von freien Radikalen.

Enzym-Kofaktor: Es dient als Kofaktor für Enzymkomplexe wie Pyruvatdehydrogenase und α-Ketoglutaratdehydrogenase, die für den Citratzyklus entscheidend sind.

Entzündungshemmende Wirkungen: Die Verbindung reduziert Entzündungen, indem sie die Zytokinspiegel moduliert und proinflammatorische Signalwege hemmt.

Safety and Hazards

Wirkmechanismus

Target of Action

Dexlipotam, also known as Thioctic acid tromethamine, is a salt of alpha-lipoic acid and tromethamine . It’s suggested that it may be useful in treating vascular stress in patients with diabetes .

Mode of Action

Tromethamine, one of the components of this compound, acts as a proton acceptor, which combines with hydrogen ions, liberating bicarbonate buffer, to correct acidosis . It buffers both metabolic and respiratory acids, limiting carbon dioxide generation .

Biochemical Pathways

It’s known that alpha-lipoic acid, a component of this compound, plays a crucial role in mitochondrial energy metabolism .

Result of Action

In vitro and in vivo data have shown beneficial effects of this compound on oxidative stress in hyperglycemic states .

Biochemische Analyse

Biochemical Properties

Dexlipotam plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as an antioxidant, reducing oxidative stress by neutralizing free radicals. This compound interacts with enzymes such as thioredoxin reductase and glutathione reductase, enhancing their activity to maintain redox balance. Additionally, it binds to proteins involved in the mitochondrial respiratory chain, thereby protecting cells from oxidative damage .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In endothelial cells, it improves endothelial function by enhancing nitric oxide production and reducing oxidative stress. This compound influences cell signaling pathways, particularly the MAPK and PI3K/Akt pathways, leading to improved cell survival and reduced apoptosis. It also modulates gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes, thereby promoting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates thioredoxin reductase, which in turn reduces thioredoxin, a critical antioxidant protein. This interaction enhances the cell’s ability to neutralize reactive oxygen species. This compound also inhibits the activity of NADPH oxidase, reducing the production of superoxide radicals. Furthermore, it modulates gene expression by activating transcription factors such as Nrf2, which upregulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it exhibits strong antioxidant activity, reducing oxidative stress markers within hours of administration. Over prolonged periods, this compound maintains its stability and continues to exert protective effects on cellular function. Studies have shown that this compound reduces acellular-occluded capillaries and pericyte loss in diabetic retinopathy models over several weeks, indicating its long-term benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces oxidative stress and improves endothelial function without significant adverse effects. At higher doses, this compound may cause dyspepsia and other gastrointestinal disturbances. Studies have shown that this compound at doses of 960 mg and 1,920 mg significantly improves endothelial function in diabetic patients, with higher doses providing more pronounced benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox balance and energy metabolism. It enhances the activity of enzymes such as thioredoxin reductase and glutathione reductase, which are crucial for maintaining cellular redox homeostasis. This compound also influences the mitochondrial respiratory chain, improving ATP production and reducing oxidative damage. These effects contribute to improved metabolic flux and reduced levels of harmful metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as the organic anion transporter and the multidrug resistance-associated protein, facilitating its uptake and distribution. This compound accumulates in mitochondria, where it exerts its antioxidant effects. Its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms .

Subcellular Localization

This compound predominantly localizes to the mitochondria, where it exerts its primary antioxidant effects. It is directed to the mitochondria through specific targeting signals and post-translational modifications. Within the mitochondria, this compound interacts with components of the respiratory chain, reducing oxidative stress and improving mitochondrial function. This subcellular localization is crucial for its therapeutic efficacy .

Vorbereitungsmethoden

The preparation of thioctic acid tromethamine involves several steps:

Cyclization Reaction: (S)-6,8-dichloro ethyl caprylate and sulfur are reacted in a vessel at elevated temperatures to form a cyclization product.

Hydrolysis Reaction: The cyclization product undergoes hydrolysis, followed by extraction and concentration to obtain the initial product.

Formation of Thioctic Acid: The initial product is further processed to form thioctic acid.

Combination with Tromethamine: Thioctic acid is dissolved, and trihydroxymethyl aminomethane (tromethamine) is added. .

Analyse Chemischer Reaktionen

Thioctsäure-Tromethamin durchläuft verschiedene chemische Reaktionen:

Oxidation und Reduktion: Thioctsäure enthält zwei Schwefelatome, die durch eine Disulfidbrücke verbunden sind, die reduziert werden kann, um Dihydroliponsäure zu bilden.

Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen teilnehmen, die ihre Carboxylgruppe betreffen.

Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Reduktionsmittel wie Natriumborhydrid für Reduktionsreaktionen und Oxidationsmittel wie Wasserstoffperoxid für Oxidationsreaktionen.

Vergleich Mit ähnlichen Verbindungen

Thioctsäure-Tromethamin ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig:

Eigenschaften

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3R)-dithiolan-3-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTREOMTIFSZAU-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137314-40-0 | |

| Record name | Thioctic acid tromethamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137314400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioctic acid tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIOCTIC ACID TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK7B1AJA3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism by which dexlipotam improves endothelial function in patients with type 2 diabetes?

A1: The research paper suggests that this compound, a tromethamine salt of R(+)-alpha-lipoic acid, exerts its beneficial effects by targeting oxidative stress, a key contributor to diabetic endotheliopathy. [] While the exact mechanism is not fully elucidated in the paper, previous in vitro and in vivo studies indicate that this compound acts as an antioxidant, potentially by scavenging free radicals and protecting against oxidative damage in hyperglycemic conditions. [] The study found that this compound significantly improved flow-mediated dilation (FMD), a marker of endothelial function, particularly in patients with poor glucose control (HbA1c > 6.5% Hb). [] This improvement was more pronounced in subgroups with greater vascular stress, suggesting that this compound's antioxidant properties may be particularly beneficial in these patients.

Q2: Were there any limitations to the study that might affect the interpretation of the results regarding this compound's efficacy?

A2: Yes, the researchers acknowledge that this was a pilot study, implying a limited sample size and potentially impacting the generalizability of the findings. [] Additionally, while the study showed promising results in specific subgroups, it did not find a statistically significant difference in FMD between the placebo and this compound-treated groups overall. [] Further research with larger, well-designed clinical trials is needed to confirm these findings and to fully elucidate this compound's mechanism of action, optimal dosage, long-term efficacy, and safety profile in patients with type 2 diabetes and endothelial dysfunction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate](/img/structure/B1240687.png)

![7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane](/img/structure/B1240694.png)

![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)